molecular formula C17H13ClN4OS B294440 [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether

[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether

Cat. No. B294440
M. Wt: 356.8 g/mol
InChI Key: GIDPACNJOAFNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo thiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether has low toxicity and does not cause any significant adverse effects on the body. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether in lab experiments include its potential therapeutic applications, low toxicity, and easy synthesis method. However, the limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the research on [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether. These include:
1. Conducting more studies to fully understand the mechanism of action of this compound.
2. Investigating the potential therapeutic applications of this compound in other diseases.
3. Developing more efficient synthesis methods for this compound.
4. Studying the pharmacokinetics and pharmacodynamics of this compound.
5. Investigating the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its easy synthesis method, low toxicity, and potential therapeutic applications make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether involves a multi-step process. The first step involves the preparation of 3-chlorobenzoic acid, which is then converted to 3-(3-chlorophenyl)-1,2,4-triazole-5-thiol. The final step involves the reaction of 3-(3-chlorophenyl)-1,2,4-triazole-5-thiol with 3-methylphenyl methyl ether in the presence of a suitable base. The yield of this compound is reported to be around 60%.

Scientific Research Applications

[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has shown promising results in the treatment of fungal and bacterial infections.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-11-4-2-7-14(8-11)23-10-15-21-22-16(19-20-17(22)24-15)12-5-3-6-13(18)9-12/h2-9H,10H2,1H3

InChI Key

GIDPACNJOAFNHG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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